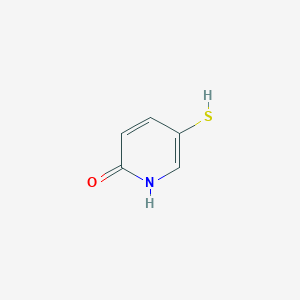

5-sulfanyl-1H-pyridin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-sulfanyl-1H-pyridin-2-one is a heterocyclic compound that contains a sulfur atom attached to a pyridinone ring. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfur atom in the pyridinone ring imparts distinct reactivity and biological activity to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-sulfanyl-1H-pyridin-2-one typically involves the introduction of a sulfur atom into the pyridinone ring. One common method is the reaction of 2-chloropyridin-3-one with thiourea under basic conditions, which results in the formation of the desired compound. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the reaction.

Another approach involves the cyclization of 2-mercaptoacetic acid with 2-aminopyridine under acidic conditions. This method provides a straightforward route to the target compound with good yields. The reaction conditions typically involve heating the reaction mixture to reflux in a solvent such as acetic acid or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters and improved safety. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, are increasingly being adopted to make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

5-sulfanyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The hydrogen atom on the sulfur can be substituted with alkyl or aryl groups using alkyl halides or aryl halides in the presence of a base.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.

Substitution: Alkyl halides, aryl halides, sodium hydroxide, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Alkylated or arylated derivatives of this compound.

Applications De Recherche Scientifique

5-sulfanyl-1H-pyridin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design of new drugs and therapeutic agents.

Medicine: Due to its biological activities, this compound is investigated for its potential use in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also used in the production of dyes and pigments.

Mécanisme D'action

The mechanism of action of 5-sulfanyl-1H-pyridin-2-one involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in pathogens and cancer cells.

The compound can also interact with cellular signaling pathways, modulating the activity of key proteins involved in cell growth and survival. This makes it a potential candidate for the development of targeted therapies.

Comparaison Avec Des Composés Similaires

5-sulfanyl-1H-pyridin-2-one can be compared with other sulfur-containing heterocycles, such as:

Thiazoles: Thiazoles contain a sulfur and a nitrogen atom in a five-membered ring. They exhibit similar biological activities but differ in their chemical reactivity and stability.

Thiopyrimidines: These compounds have a sulfur atom in the pyrimidine ring and show diverse biological activities. They are often used in medicinal chemistry for the development of new drugs.

Pyrazoles: Pyrazoles with sulfur atoms exhibit unique reactivity and are used in the synthesis of various bioactive compounds.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives, making it a valuable compound in both research and industrial applications.

Activité Biologique

5-Sulfanyl-1H-pyridin-2-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound contains a sulfur atom within a pyridinone ring, which contributes to its unique reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

This compound can be synthesized through several methods, including:

- Reaction with Thiourea : 2-chloropyridin-3-one is reacted with thiourea under basic conditions.

- Cyclization : 2-mercaptoacetic acid is cyclized with 2-aminopyridine under acidic conditions.

These synthesis methods typically yield good results and are performed in solvents such as ethanol or acetic acid at controlled temperatures.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The sulfur atom can form covalent bonds with nucleophilic sites in proteins and enzymes, inhibiting their activity. This mechanism is significant in its antimicrobial and anticancer effects.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways, affecting key proteins involved in cell growth and survival, making it a candidate for targeted therapies.

Biological Activities

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties against various pathogens. It disrupts essential biological processes in bacteria and fungi, potentially serving as a lead compound for new antibiotic agents.

Antiviral Activity

The compound has been investigated for its antiviral effects, particularly against viruses like SARS-CoV. Studies have shown that modifications to the structure can enhance inhibitory potency against viral proteases .

Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through the modulation of signaling pathways associated with tumor growth. Its ability to induce apoptosis in cancer cells has been documented, indicating potential as an anticancer therapeutic agent.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against resistant strains of bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the pyridine ring could enhance efficacy.

- Inhibition of SARS-CoV Protease : Another research focused on the inhibitory effects of modified derivatives against SARS-CoV 3CL protease. The findings indicated that certain substitutions at the 5-position significantly increased inhibitory potency (IC50 values below 5 μM) compared to unmodified compounds .

- Anticancer Activity : In vitro assays showed that this compound could induce apoptosis in various cancer cell lines, suggesting its potential role as an anticancer agent. Further studies are needed to elucidate the exact pathways involved.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar sulfur-containing heterocycles:

| Compound Type | Key Features | Biological Activity |

|---|---|---|

| Thiazoles | Five-membered ring containing sulfur and nitrogen | Antimicrobial, antifungal |

| Thiopyrimidines | Sulfur in pyrimidine ring | Antiviral, anticancer |

| Pyrazoles | Sulfur-containing five-membered ring | Anti-inflammatory |

The unique reactivity of this compound allows for the formation of stable derivatives, enhancing its utility in both research and industrial applications.

Propriétés

IUPAC Name |

5-sulfanyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-5-2-1-4(8)3-6-5/h1-3,8H,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNNWBDELJBZHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.